molecular formula C26H18N2O5 B1667329 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid CAS No. 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

カタログ番号 B1667329
CAS番号: 136451-58-6
分子量: 399.4 g/mol
InChIキー: DSRSEEYZGWTODH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMY-42393 is orally active and selective platelet aggregation inhibitor. BMY-42393 is also a prostacyclin partial agonist that inhibited ADP, collagen and thrombin-induced platelet aggregation (IC50 range 0.3 - 2.0 microM). BMY-42393 stimulated platelet adenylate cyclase activity (EC50 = 25 nM). Platelets treated with BMY 42393 showed an elevation of cAMP levels and activation of cAMP-dependent protein kinase. BMY 42393 also inhibited thrombin-induced elevation of intracellular free calcium. BMY 42393 competed for radiolabeled iloprost and PGE1 binding to platelet membranes (IC50;  170 nM and 130 nM, respectively).

科学的研究の応用

Prostacyclin Mimetic Properties

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid has been studied for its role as a non-prostanoid prostacyclin (PGI2) mimetic. This compound, along with its derivatives, has demonstrated potential in inhibiting ADP-induced aggregation of human platelets in vitro. This inhibition is a key factor in the potential anti-thrombotic properties of the compound, relevant in the context of cardiovascular diseases and thrombosis prevention (Meanwell et al., 1994). Substitution and modification of its structure have been explored to enhance its potency as an inhibitor of human platelet aggregation, with some derivatives showing significantly higher potency than the parent compound (Meanwell et al., 1992).

Effects on Platelet Aggregation and Adenylyl Cyclase

Further studies indicate that derivatives of this compound, such as BMY 45778, not only inhibit platelet aggregation but also activate adenylyl cyclase and elevate cAMP levels in platelets, suggesting its role as a partial agonist at the IP receptor. These properties are crucial for its potential application in platelet-related disorders (Seiler et al., 1997).

Differentiation of Neuronal and Neutrophil IP Receptors

Research on prostacyclin mimetics like BMY 45778 and BMY 42393 has contributed to distinguishing between neuronal and neutrophil IP receptors. This differentiation is vital in understanding the varied physiological roles of these receptors and can inform the development of targeted therapies for conditions involving these receptors (Wise et al., 1995).

Potential as an Antioxidant

Outside of its role as a prostacyclin mimetic, research has explored the antioxidant properties of compounds like 4,5-Diphenyl-2-oxazolyl, a component of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid. These studies contribute to a broader understanding of the compound's potential in combating oxidative stress-related diseases (Zhang et al., 2009).

特性

CAS番号

136451-58-6

製品名

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

分子式

C26H18N2O5

分子量

399.4 g/mol

IUPAC名

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

InChIキー

DSRSEEYZGWTODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

正規SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5

外観

Solid powder

その他のCAS番号

136451-58-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。